Chemical and physical properties of 4-Mercapto-4-methyl-2-pentanone - d10
Chemical and physical properties of 4-Mercapto-4-methyl-2-pentanone - d10
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Mercapto-4-methyl-2-pentanone-d10
Authored by: A Senior Application Scientist
Introduction: Beyond the Molecule - The Strategic Utility of Isotopic Labeling
4-Mercapto-4-methyl-2-pentanone (4MMP), a sulfur-containing ketone, is a compound of significant interest in the fields of flavor and fragrance chemistry due to its potent and complex aroma profile, often described as having notes of black currant, box tree, and tropical fruit.[1][2][3] It is a key odorant found in Sauvignon wines, hops, and certain green teas.[1][2] While the parent compound's properties are well-documented, the strategic introduction of stable isotopes opens a new dimension of application for researchers, particularly in drug development and analytical chemistry.
This guide focuses on the deuterated isotopologue, 4-Mercapto-4-methyl-2-pentanone-d10 (4MMP-d10). The replacement of ten hydrogen atoms with deuterium, a stable, heavy isotope of hydrogen, does not merely create a heavier molecule; it engineers a sophisticated tool for scientific inquiry.[4][] Deuterium-labeled compounds are instrumental in elucidating reaction mechanisms, quantifying analytes with unparalleled accuracy, and enhancing the metabolic stability of pharmacologically active molecules.[4][6] This document provides a comprehensive overview of the physicochemical properties of 4MMP-d10, the foundational principles of its application, and the analytical methodologies required for its characterization, designed for the practicing researcher and drug development professional.
Section 1: Core Physicochemical Properties
The fundamental chemical and physical characteristics of 4MMP-d10 are best understood in reference to its non-deuterated parent compound, 4-Mercapto-4-methyl-2-pentanone. The substitution of hydrogen with deuterium results in a predictable increase in molecular weight, with subtle consequent effects on physical properties such as density and boiling point.
Chemical Structure and Identifiers
-
IUPAC Name: 4-methyl-4-sulfanylpentan-2-one[7]
-
Synonyms: 4-Mercapto-4-methylpentan-2-one, 4MMP, Cat Ketone[1][8]
-
Molecular Formula (Parent): C₆H₁₂OS[7]
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Molecular Formula (d10): C₆H₂D₁₀OS
-
CAS Number (Parent): 19872-52-7[1]
-
InChI Key (Parent): QRNZMFDCKKEPSX-UHFFFAOYSA-N[7]
Tabulated Physical and Chemical Data
The following table summarizes the key properties of the parent 4-Mercapto-4-methyl-2-pentanone. The values for the d10 isotopologue are expected to be very similar, with the most significant change being the molecular weight.
| Property | Value for 4-Mercapto-4-methyl-2-pentanone | Expected Impact of d10 Labeling | Reference |
| Molecular Weight | 132.22 g/mol | Increased to approx. 142.28 g/mol | [1][7] |
| Appearance | Colorless to light yellow clear liquid | No change expected | [1] |
| Odor | Meaty, sulfurous, black currant-like | No significant change expected | [1] |
| Boiling Point | 174 °C | Slight increase expected | [1] |
| Density | 0.961 g/cm³ | Slight increase expected | [1] |
| Flash Point | 54 °C (129.2 °F) | No significant change expected | [1][9] |
| Water Solubility | Soluble | No significant change expected | [1] |
| pKa | 10.32 ± 0.25 (Predicted) | No significant change expected | [1] |
| LogP | 1.23 - 1.56 | No significant change expected | [1][10] |
Section 2: The Scientific Imperative for Deuteration
The decision to employ 4MMP-d10 over its parent compound is driven by the unique physicochemical properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the cornerstone of its utility in advanced research applications.
The Kinetic Isotope Effect (KIE): Enhancing Metabolic Stability
In drug discovery and toxicology, understanding a compound's metabolic fate is critical. Many metabolic pathways, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-determining step.[4] The C-D bond is stronger and has a lower vibrational zero-point energy than a C-H bond, making it more difficult to break.[4] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), means that replacing hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism.[4][11]
For a molecule like 4MMP, deuteration can fortify it against enzymatic degradation, leading to:
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Increased half-life: The compound remains in the system for longer.
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Enhanced systemic exposure: A greater amount of the compound is available to exert its biological effect.
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Altered metabolite profile: Shunting metabolism away from the deuterated site may lead to the formation of different metabolites.
The Gold Standard Internal Standard in Mass Spectrometry
In quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), accuracy is paramount.[6] Variations in sample preparation, instrument response, and matrix effects can introduce significant error.[6] A deuterated internal standard (IS) is the industry's gold standard for mitigating these issues.[6][12]
4MMP-d10 is an ideal internal standard for the quantification of 4MMP because:
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Chemical and Physical Identity: It is chemically identical to the analyte, meaning it behaves the same way during sample extraction, chromatography (co-eluting with the analyte), and ionization.[6]
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Mass Distinguishability: Despite its identical chemical behavior, its higher mass allows it to be easily distinguished from the non-deuterated analyte by the mass spectrometer.[6][12]
By adding a known concentration of 4MMP-d10 to every sample, any loss or variation during the analytical process affects both the analyte and the standard equally. The ratio of the analyte signal to the internal standard signal provides a highly accurate and precise quantification of the analyte, free from experimental artifacts.[12]
Section 3: Analytical Characterization and Workflow
The synthesis of a deuterated compound requires rigorous analytical validation to confirm its identity, purity, and the extent and location of deuterium incorporation. A multi-technique approach is essential for a comprehensive characterization.
Core Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the sites of deuterium incorporation.[13] In ¹H NMR, the disappearance of a proton signal indicates successful substitution with deuterium. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, while ¹³C NMR will show changes in coupling patterns for carbons attached to deuterium.[11]
-
Mass Spectrometry (MS): MS is used to confirm the overall level of deuterium incorporation by analyzing the molecular ion peak.[14] For 4MMP-d10, the molecular ion ([M]⁺ or [M+H]⁺) will be shifted by approximately +10 Da compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement to confirm the elemental composition.[13]
-
Chromatography (GC/LC): Gas Chromatography (GC) or Liquid Chromatography (LC) is used to assess the chemical purity of the compound, separating it from any starting materials, by-products, or non-deuterated species.[15]
Experimental Workflow for Validation
The following protocol outlines a standard workflow for the validation of a newly synthesized batch of 4MMP-d10.
Step-by-Step Validation Protocol:
-
Initial Purity Assessment (GC-MS or LC-MS):
-
Dissolve a small sample of 4MMP-d10 in a suitable solvent (e.g., methanol or chloroform).[1]
-
Inject the sample onto a GC or LC system coupled to a mass spectrometer.
-
The chromatogram will establish the chemical purity (ideally >95%).
-
The mass spectrum will provide an initial confirmation of the mass shift, verifying the presence of the deuterated compound.[13]
-
-
Structural Confirmation & Isotopic Purity (NMR):
-
Prepare a sample of 4MMP-d10 in a suitable deuterated solvent (e.g., Chloroform-d, ensuring it doesn't interfere with the signals of interest).[16]
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at positions corresponding to the methyl and methylene groups will confirm deuteration at these sites.
-
Acquire a ¹³C NMR spectrum to observe changes in carbon signals due to C-D coupling.
-
(Optional) Acquire a ²H NMR spectrum to directly visualize the incorporated deuterium atoms.
-
-
Precise Mass Determination (HRMS):
-
Analyze the sample via direct infusion or LC-HRMS.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C₆H₂D₁₀OS to confirm the elemental formula.
-
Visualization of Analytical Workflow
The logical flow of the validation process can be visualized as follows:
Caption: Workflow for the synthesis and analytical validation of 4MMP-d10.
Section 4: Safety, Handling, and Storage
As a matter of best practice, a deuterated compound should be handled with the same precautions as its non-deuterated analog. The primary hazards associated with 4-Mercapto-4-methyl-2-pentanone are related to its flammability and potential for irritation.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1] Recommended storage temperature is often 2-8°C.[9]
Conclusion
4-Mercapto-4-methyl-2-pentanone-d10 represents more than a simple isotopic variant of a known aroma compound. It is a precision tool designed for high-level scientific research. Its utility, grounded in the kinetic isotope effect and its function as a mass spectrometry internal standard, provides researchers and drug development professionals with a means to conduct more accurate quantitative studies and to probe the intricacies of metabolic pathways. The successful application of 4MMP-d10 is contingent upon its rigorous analytical characterization, ensuring isotopic purity and structural integrity. This guide serves as a foundational resource for understanding and effectively utilizing this powerful labeled compound in a research setting.
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